N~2~,N~5~-bis(benzylcarbamothioyl)ornithine

Description

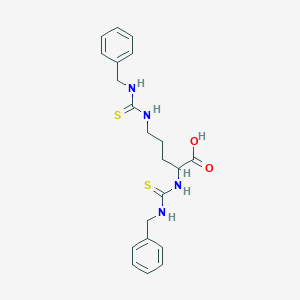

N²,N⁵-bis(benzylcarbamothioyl)ornithine is a derivative of the amino acid ornithine, functionalized at its α- and δ-amino groups with benzylcarbamothioyl moieties. Its primary application lies in polymer chemistry, where it may act as a cross-linker for high-molecular-weight (HMW) drug carriers, such as HPMA (N-(2-hydroxypropyl)methacrylamide) copolymers, designed for tumor-targeted therapies .

Properties

CAS No. |

1396966-03-2 |

|---|---|

Molecular Formula |

C21H26N4O2S2 |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

2,5-bis(benzylcarbamothioylamino)pentanoic acid |

InChI |

InChI=1S/C21H26N4O2S2/c26-19(27)18(25-21(29)24-15-17-10-5-2-6-11-17)12-7-13-22-20(28)23-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,26,27)(H2,22,23,28)(H2,24,25,29) |

InChI Key |

MUMBQCFNLDNNKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NCCCC(C(=O)O)NC(=S)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~5~-bis(benzylcarbamothioyl)ornithine typically involves the reaction of ornithine with benzyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of intermediate thiourea derivatives, which are subsequently cyclized to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the process is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N2,N~5~-bis(benzylcarbamothioyl)ornithine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~5~-bis(benzylcarbamothioyl)ornithine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea groups to corresponding amines.

Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~,N~5~-bis(benzylcarbamothioyl)ornithine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2,N~5~-bis(benzylcarbamothioyl)ornithine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying key amino acid residues. This interaction can disrupt normal cellular processes and lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Ornithine Derivatives

Key Observations:

Reactivity and Stability: Benzylcarbamothioyl: The thiourea group in the target compound offers superior metal-binding capacity compared to carbamates (e.g., benzyloxy carbonyl or BOC groups). This property is advantageous in designing metalloprotein inhibitors or catalytic polymers . Trifluoroacetyl: Highly stable under acidic conditions but removed via base hydrolysis, making it suitable for temporary protection during synthesis . Benzyloxy Carbonyl/BOC: Carbamates are cleaved under acidic (BOC) or hydrogenolytic (benzyloxy) conditions, enabling controlled deprotection in peptide synthesis .

Applications in Drug Delivery: The target compound’s thiourea groups may enhance biodegradability when used in HPMA copolymers, as they can be enzymatically cleaved in lysosomes, releasing therapeutic payloads like doxorubicin . In contrast, non-degradable cross-linkers (e.g., methacryloyl derivatives) rely solely on enzymatic spacers (e.g., GFLG tetrapeptides) for drug release, limiting tunability .

Molecular Weight and Polymer Design :

- Branched HPMA copolymers using ornithine-based cross-linkers achieve molecular weights of 160,000–1,200,000 g/mol, optimizing tumor accumulation while ensuring eventual renal clearance post-degradation . Derivatives with smaller protecting groups (e.g., trifluoroacetyl) are unsuitable for this role due to low molecular weight and lack of cross-linking capacity .

Biological Activity

N~2~,N~5~-bis(benzylcarbamothioyl)ornithine is a compound of interest due to its potential biological activities, particularly in the context of antitumor and antimicrobial properties. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound is a derivative of ornithine, featuring two benzyl carbamothioyl groups. The structure can be represented as follows:

This compound is synthesized through the reaction of ornithine with benzyl isothiocyanate, yielding a thioamide linkage that is crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives tested on various cancer cell lines demonstrated cytotoxicity and the ability to inhibit cell proliferation.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Activity Description |

|---|---|---|---|

| This compound | A549 | 12.5 | Moderate cytotoxicity |

| Benzimidazole Derivative | HCC827 | 6.26 | High antitumor activity |

| Benzothiazole Derivative | NCI-H358 | 6.48 | High antitumor activity |

These findings suggest that this compound could be a candidate for further development as an antitumor agent.

Antimicrobial Activity

In addition to its antitumor potential, this compound has demonstrated antimicrobial properties against several bacterial strains. Testing against Gram-positive and Gram-negative bacteria has shown promising results.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Saccharomyces cerevisiae | 25 |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

The biological activities of this compound are believed to be mediated through multiple mechanisms:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways, leading to programmed cell death in tumor cells.

- Antibacterial Mechanism : The thioamide group may disrupt bacterial cell wall synthesis or function.

Case Study 1: Antitumor Efficacy

In a study involving various human lung cancer cell lines, this compound was tested alongside other compounds. Results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in A549 cells, where an IC50 value of 12.5 µM was recorded.

Case Study 2: Antimicrobial Effectiveness

A clinical evaluation assessed the effectiveness of this compound against Staphylococcus aureus infections in vitro. The compound exhibited an MIC of 15 µg/mL, suggesting potential for treating bacterial infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.